

A Technical Guide to the Spectral Analysis of Rubanthrone Analogs

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Compound of Interest		
Compound Name:	Rubanthrone A	
Cat. No.:	B15593569	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for a representative **rubanthrone** analog, 3-(piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one, a member of the benzanthrone class of compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of similar polycyclic aromatic compounds.

Introduction

Rubanthrones and their derivatives, belonging to the broader class of benzanthrones, are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. Accurate structural elucidation through spectral analysis is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents. This guide presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the methodologies for their acquisition.

Spectral Data

The following tables summarize the key spectral data for 3-(piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.27	d	8.0	H-C(1)
7.12	d	8.0	H-C(2)

Table 2: 13C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
182.30	C=O
156.09	С
146.32	С
141.57	С
132.21	CH, (4)
130.74	CH, (6)
130.23	С
129.76	С
128.44	С
128.05	С
127.70	CH, (1)
126.68	CH, (10)
125.85	CH, (5)
123.76	CH, (11)
123.76	CH, (8)
118.54	С
114.82	CH, (2)
54.93	CH ₂ , (2', 6')
26.31	CH ₂ , (3', 5')
24.39	CH ₂ , (4')

Table 3: Mass Spectrometry (MS) Data



m/z	lon Type
359.1381	[M+H] ⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3066, 3109	Aromatic C-H stretch
2852, 2919	Aliphatic C-H stretch
1645	C=O stretch
1570	C=C stretch
1505, 1329	N-O stretch (NO ₂)
1229	C-N stretch

Experimental Protocols

3.1 NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Spectra were acquired at 126 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

3.2 Mass Spectrometry

 Instrumentation: High-resolution mass spectra were obtained using an ESI-FTMS (Electrospray Ionization Fourier Transform Mass Spectrometer).



Method: The sample was introduced via electrospray ionization in positive ion mode. The
calculated mass for the protonated molecule [C₂₂H₁₈N₂O₃ + H]⁺ was compared to the found
mass to confirm the elemental composition.[1]

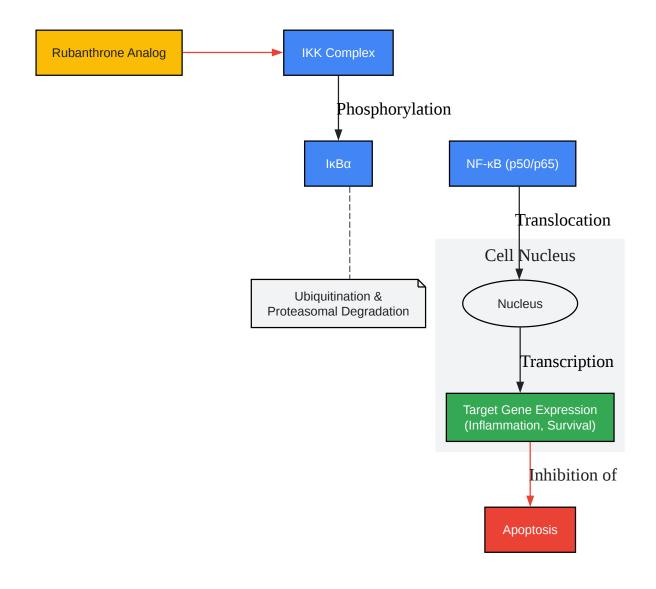
3.3 Infrared Spectroscopy

- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: A thin film of the sample was prepared on a KBr plate.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway

Benzanthrone derivatives have been investigated for their potential as anticancer agents. Several studies suggest that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the NF-kB (Nuclear Factor kappalight-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells, promoting inflammation and cell survival.





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Caption: Inhibition of the NF-kB signaling pathway by a **Rubanthrone a**nalog.

The diagram above illustrates the inhibitory effect of a **rubanthrone** analog on the NF- κ B signaling pathway. By inhibiting the IKK complex, the phosphorylation and subsequent degradation of I κ B α are prevented. This sequesters the NF- κ B dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes that promote inflammation and cell survival, ultimately leading to apoptosis in cancer cells.



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References

- 1. mdpi.com [mdpi.com]
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